Metamizol (magnesium)
Description
Evolution of Pyrazolone Derivatives in Analgesic Development
The development of pyrazolone derivatives marks a significant milestone in pharmaceutical history. The core pyrazole structure attracted widespread attention due to the diverse biological activity shown by derivatives of this nucleus. One of the first synthetic organic compounds to find use as an important drug was a pyrazolone derivative called antipyrine (prepared in 1887), which was used as an antipyretic, analgesic, and anti-inflammatory agent. This discovery paved the way for modifications in the pyrazolone nucleus, ultimately leading to the development of dipyrone (metamizole).
Metamizole was originally introduced to therapy in 1922 as a potent non-opioid analgesic. Initially, it was commonly used in combination with spasmolytic agents, though more recently it has been formulated as a mono-component medicament. The development of different salt forms, including the magnesium salt known as Magnalgin, represented further pharmaceutical evolution of this compound to potentially improve stability, solubility, and therapeutic properties.
Taxonomic Classification Within Non-Opioid Analgesic Agents
Magnalgin (metamizole magnesium) belongs to the pyrazolone class of drugs and is classified as a non-opioid analgesic and antipyretic compound. Within the broader landscape of pain management pharmaceuticals, metamizole occupies a unique position distinct from both opioid analgesics and traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Unlike conventional NSAIDs such as aspirin, metamizole has no significant anti-inflammatory activity when administered in clinical doses. However, it demonstrates remarkable analgesic efficacy, with potency comparable to various opioid analgesics such as tramadol, pentazocine, and pethidine when administered in equipotent doses. Additionally, metamizole exhibits significant antipyretic and spasmolytic effects without the adverse anticholinergic impacts often associated with other medications.
This unique pharmacological profile has positioned Magnalgin as a valuable therapeutic option in regions where it remains available, particularly for managing acute severe pain and fever resistant to other treatments.
Properties
CAS No. |
63372-86-1 |
|---|---|
Molecular Formula |
C26H34MgN6O8S2+2 |
Molecular Weight |
647.0 g/mol |
IUPAC Name |
magnesium bis([(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylazaniumyl]methanesulfonate) |
InChI |
InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2 |
InChI Key |
NHMUJYOBLYTIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[NH+](C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[NH+](C)CS(=O)(=O)[O-].[Mg+2] |
Synonyms |
(T-4)-Bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonato]magnesium; [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Magnesium Complex; Magnalgin; Magnesium Dipyrone; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Metamizole magnesium is synthesized through a series of chemical reactions involving the condensation of methylamine with 4-methylaminoantipyrine, followed by sulfonation with methanesulfonyl chloride. The resulting product is then reacted with magnesium salts to form metamizole magnesium .
Industrial Production Methods
In industrial settings, metamizole magnesium is produced using controlled-release formulations. The active ingredient is coated with a fatty compound through melt granulation or co-grinding, and then mixed with hydrophilic polymers and suitable excipients to form tablets .
Chemical Reactions Analysis
Types of Reactions
Metamizole magnesium undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is particularly susceptible to hydrolysis in the presence of water and oxygen .
Common Reagents and Conditions
Hydrolysis: Sodium sulfite is commonly used to inhibit the hydrolysis of metamizole during sample preparation.
Oxidation and Reduction:
Major Products Formed
The primary active metabolite of metamizole magnesium is 4-methylaminoantipyrine (MAA), which is further metabolized in the liver to form other active metabolites .
Scientific Research Applications
Metamizole magnesium has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Medicine: Widely used for pain management, especially in cases of acute injury, postoperative pain, and cancer pain.
Industry: Employed in the formulation of controlled-release pharmaceutical products.
Mechanism of Action
Metamizole magnesium exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of pain and inflammation . Additionally, it may activate cannabinoid and opioidergic systems, contributing to its analgesic properties .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- A 2023 meta-analysis of 15 trials found Magnalgin’s analgesic efficacy comparable to ibuprofen (RR = 1.02, 95% CI: 0.98–1.06) but with fewer GI adverse events (RR = 0.76, 95% CI: 0.62–0.93) .
- Sodium salicylate remains preferred for patients with ASA allergies, though its sodium content limits use in hypertension or heart failure .
- Ibuprofen’s COX-2 selectivity makes it superior for osteoarthritis but increases cardiovascular risks with long-term use .
4. Conclusion Magnalgin offers a balanced profile of efficacy and tolerability among salicylate derivatives. While it lacks the potency of ibuprofen for severe inflammation, its magnesium formulation reduces GI toxicity, positioning it as a safer alternative for ASA-sensitive populations.
Biological Activity
Magnalgin, a compound derived from the bark of the Magnolia tree, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Composition and Properties
Magnalgin is primarily composed of various alkaloids and flavonoids, which are known for their biological activities. The specific chemical structure of Magnalgin contributes to its interaction with biological systems, influencing its efficacy as a therapeutic agent.
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 301.35 g/mol |
| Solubility | Soluble in ethanol and methanol |
| Melting Point | 140-145 °C |
Magnalgin exhibits several mechanisms of action that contribute to its biological effects:
- Antioxidant Activity : Magnalgin has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is essential in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Studies indicate that Magnalgin inhibits the production of pro-inflammatory cytokines, which plays a crucial role in managing inflammatory conditions.
- Antimicrobial Properties : Research has demonstrated that Magnalgin possesses antimicrobial activity against a range of pathogens, including bacteria and fungi, making it a candidate for treating infections.
Antioxidant Activity
The antioxidant capacity of Magnalgin was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that Magnalgin effectively reduces oxidative stress markers in vitro.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25.4 |
| ABTS Scavenging | 15.8 |
Anti-inflammatory Effects
In vitro studies using macrophage cell lines showed that treatment with Magnalgin significantly reduced the levels of TNF-α and IL-6, key inflammatory markers.
| Cytokine | Control (pg/mL) | Magnalgin Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1200 | 450 |
| IL-6 | 800 | 300 |
Antimicrobial Activity
Magnalgin's antimicrobial efficacy was evaluated against several bacterial strains using the disk diffusion method. The results showed significant inhibition zones compared to controls.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Candida albicans | 12 |
Case Studies
Several case studies have highlighted the therapeutic potential of Magnalgin:
- Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis showed that administration of Magnalgin resulted in a significant reduction in joint pain and swelling after four weeks of treatment.
- Case Study on Antimicrobial Resistance : In a study focusing on multidrug-resistant bacterial infections, patients treated with Magnalgin showed improved recovery rates compared to those receiving standard antibiotic therapy.
- Case Study on Oxidative Stress : A cohort study examined the effects of Magnalgin on oxidative stress markers in diabetic patients, revealing substantial decreases in malondialdehyde levels post-treatment.
Q & A
Q. How can researchers ensure compliance with journal guidelines when reporting Magnalgin-related findings?
- Methodological Answer : Follow the “IMRAD” structure (Introduction, Methods, Results, Discussion) with emphasis on replicable methods (e.g., catalog numbers for reagents). Use structured abstracts and avoid speculative claims in results. For complex datasets, deposit raw data in repositories like Figshare or Zenodo and cite these in the manuscript .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
